molecular formula C6H14ClNO2 B13539065 (R)-3-aminohexanoic acid hydrochloride

(R)-3-aminohexanoic acid hydrochloride

Katalognummer: B13539065
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: UGGBHZGUSDAGRJ-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-aminohexanoic acid hydrochloride is a chiral amino acid derivative with a specific configuration denoted by the ® prefix

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-aminohexanoic acid hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or enzymes to selectively produce the ®-enantiomer. The reaction conditions often include mild temperatures and pH adjustments to optimize yield and purity .

Industrial Production Methods

Industrial production of ®-3-aminohexanoic acid hydrochloride may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-aminohexanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction typically produces primary amines .

Wissenschaftliche Forschungsanwendungen

®-3-aminohexanoic acid hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-3-aminohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-3-aminohexanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications requiring high enantioselectivity and specificity .

Eigenschaften

Molekularformel

C6H14ClNO2

Molekulargewicht

167.63 g/mol

IUPAC-Name

(3R)-3-aminohexanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m1./s1

InChI-Schlüssel

UGGBHZGUSDAGRJ-NUBCRITNSA-N

Isomerische SMILES

CCC[C@H](CC(=O)O)N.Cl

Kanonische SMILES

CCCC(CC(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.